
pdCpA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PdCpA, or 2'(3')-O-(N-cyclopropylcarboxamide) adenosine-5'-triphosphate, is a modified nucleotide that has gained attention in recent years due to its potential applications in scientific research. The modification of the nucleotide structure allows for unique properties that can be utilized in a variety of research fields.
Mécanisme D'action
PdCpA acts as an ATP analog, which allows it to interact with enzymes that utilize ATP as a substrate. The cyclopropylcarboxamide group provides unique properties that can alter the binding affinity and specificity of the enzyme for pdCpA. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes.
Effets Biochimiques Et Physiologiques
PdCpA has been shown to have various biochemical and physiological effects. It has been shown to be a potent activator of RNA polymerase, which can increase the rate of transcription. pdCpA has also been shown to inhibit the activity of various kinases and phosphatases, which can alter cellular signaling pathways. Additionally, pdCpA has been shown to have an effect on energy metabolism, which can alter cellular energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
PdCpA has several advantages for lab experiments. It can be used as a tool to study the mechanism of enzymes that utilize ATP as a substrate. Additionally, pdCpA can be used as a competitive inhibitor of ATP, which can be useful in studying the role of ATP in various cellular processes. However, pdCpA has limitations in terms of its stability and solubility. It can degrade over time and can be difficult to dissolve in certain solvents.
Orientations Futures
There are several future directions for the use of pdCpA in scientific research. One potential application is the development of pdCpA-based sensors for ATP detection. Additionally, pdCpA can be used as a tool to study the role of ATP in various cellular processes, including metabolism, signaling, and gene expression. Furthermore, pdCpA can be used as a substrate for the development of new enzymes with altered substrate specificity and binding affinity.
Méthodes De Synthèse
The synthesis of pdCpA involves several steps, including the preparation of the starting materials, protection of the hydroxyl groups, and coupling of the cyclopropylcarboxamide group. The final product is obtained through deprotection and purification processes. The synthesis method has been optimized to produce high yields of pdCpA with high purity.
Applications De Recherche Scientifique
PdCpA has been utilized in various scientific research fields, including biochemistry, molecular biology, and pharmacology. It has been used to study the mechanism of RNA polymerase, RNA transcription, and translation. pdCpA has also been used as a tool to study the role of ATP in cellular metabolism and energy transfer. Additionally, pdCpA has been used as a substrate for various enzymes, including kinases and phosphatases.
Propriétés
Numéro CAS |
127067-28-1 |
|---|---|
Nom du produit |
pdCpA |
Formule moléculaire |
C19H26N8O13P2 |
Poids moléculaire |
636.4 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H26N8O13P2/c20-11-1-2-26(19(30)25-11)12-3-8(9(38-12)4-36-41(31,32)33)40-42(34,35)37-5-10-14(28)15(29)18(39-10)27-7-24-13-16(21)22-6-23-17(13)27/h1-2,6-10,12,14-15,18,28-29H,3-5H2,(H,34,35)(H2,20,25,30)(H2,21,22,23)(H2,31,32,33)/t8-,9+,10+,12+,14+,15+,18+/m0/s1 |
Clé InChI |
UUBWXCHLJHRYJT-LNAOLWRRSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
SMILES canonique |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Synonymes |
5'-phospho-2'-deoxyribocytidylylriboadenosine pdCpA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





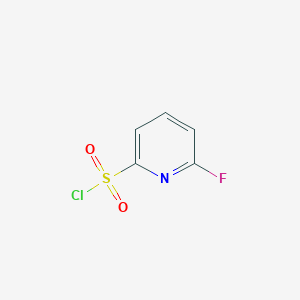
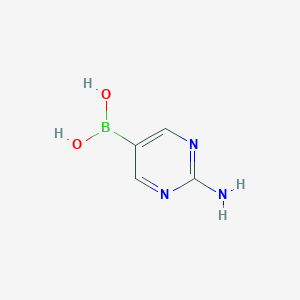
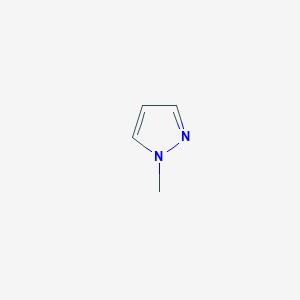

![4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride](/img/structure/B151074.png)
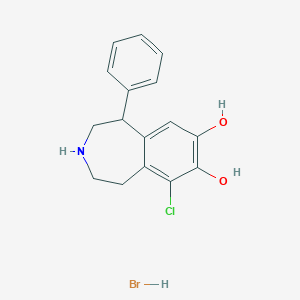

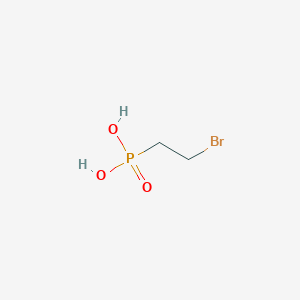
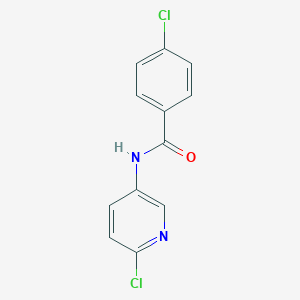
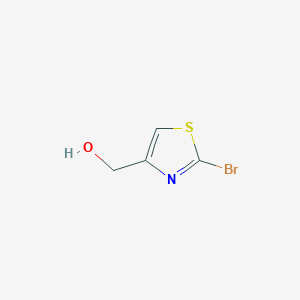
![Imidazo[1,2-a]pyridin-6-ylmethanamine](/img/structure/B151088.png)
